4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one 4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14637055
InChI: InChI=1S/C18H13Cl3N2O3/c1-9-12(5-10-6-15(21)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-13(19)14(20)8-11/h3-8,24H,1-2H3/b12-5+
SMILES:
Molecular Formula: C18H13Cl3N2O3
Molecular Weight: 411.7 g/mol

4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one

CAS No.:

Cat. No.: VC14637055

Molecular Formula: C18H13Cl3N2O3

Molecular Weight: 411.7 g/mol

* For research use only. Not for human or veterinary use.

4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one -

Specification

Molecular Formula C18H13Cl3N2O3
Molecular Weight 411.7 g/mol
IUPAC Name (4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one
Standard InChI InChI=1S/C18H13Cl3N2O3/c1-9-12(5-10-6-15(21)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-13(19)14(20)8-11/h3-8,24H,1-2H3/b12-5+
Standard InChI Key QJLIVPIOOBMECF-LFYBBSHMSA-N
Isomeric SMILES CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl

Introduction

Structural Overview

The compound features a pyrazolone core substituted with various functional groups:

  • Pyrazolone Ring: A five-membered heterocyclic ring containing two nitrogen atoms and a ketone group.

  • Substituents:

    • A (Z)-3-chloro-5-methoxy-4-oxocyclohexa-2,5-dienylidene group attached via a methylene linker.

    • A 3,4-dichlorophenyl group at the second position.

    • A methyl group at the fifth position.

Key Features:

  • Conjugation and Planarity: The molecule exhibits extended conjugation due to the dienone system and the aromatic substituents, which may contribute to its electronic properties.

  • Chlorine Substituents: The presence of chlorine atoms enhances lipophilicity and may influence biological activity.

Synthesis

The synthesis of this compound likely involves multistep organic reactions, including:

  • Formation of the Pyrazolone Core:

    • Pyrazolones are typically synthesized via the reaction of hydrazines with β-keto esters or diketones.

  • Functionalization:

    • Introduction of the dichlorophenyl group through electrophilic substitution or coupling reactions.

    • Attachment of the (Z)-dienone moiety via aldol condensation or Knoevenagel-type reactions.

Challenges in Synthesis:

  • Controlling the stereochemistry of the (Z)-configuration.

  • Ensuring regioselectivity during substitution reactions.

Medicinal Chemistry

Pyrazolone derivatives have been extensively studied for their pharmacological properties:

  • Anti-inflammatory and Analgesic Activity: Pyrazolones like phenylbutazone are well-known NSAIDs.

  • Antioxidant Properties: The conjugated dienone system might scavenge free radicals.

  • Antimicrobial Activity: Chlorinated aromatic compounds often exhibit antibacterial and antifungal effects.

Material Science

Due to its conjugated structure, this compound could be explored for applications in organic electronics or as a dye intermediate.

Analytical Characterization

To confirm its structure and purity, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts of protons and carbons in functional groups.
Mass SpectrometryDetermines molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., C=O stretch around 1700 cm⁻¹).
X-ray CrystallographyConfirms molecular geometry and stereochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator